

Application Note: HPLC Analysis of Sodium 4-isopropylbenzenesulfonate

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Compound of Interest

Compound Name: Sodium 4-isopropylbenzenesulfonate

Cat. No.: B100814

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Introduction

Sodium 4-isopropylbenzenesulfonate is a compound utilized in various industrial and pharmaceutical applications. Its quantitative determination in formulations is crucial for quality control and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary and effective method for the analysis of **Sodium 4-isopropylbenzenesulfonate** due to the presence of a chromophore in its aromatic ring.^[1] This application note outlines a robust HPLC method for the quantification of **Sodium 4-isopropylbenzenesulfonate** in a liquid formulation.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification of **Sodium 4-isopropylbenzenesulfonate**. The method is designed to be simple, rapid, and reproducible.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	220 nm
Column Temperature	30 °C
Injection Volume	20 µL
Run Time	10 minutes

Method Validation Summary

The analytical method was validated to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation Parameter	Result
Linearity (Concentration Range)	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.6 µg/mL

Experimental Protocols

1. Preparation of Standard Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Sodium 4-isopropylbenzenesulfonate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Preparation of Sample Solution (from a Liquid Formulation)

- Accurately measure a volume of the liquid formulation equivalent to 10 mg of **Sodium 4-isopropylbenzenesulfonate** and transfer it to a 100 mL volumetric flask.
- Add approximately 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution and extraction.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10 µg/mL).

3. Chromatographic Procedure

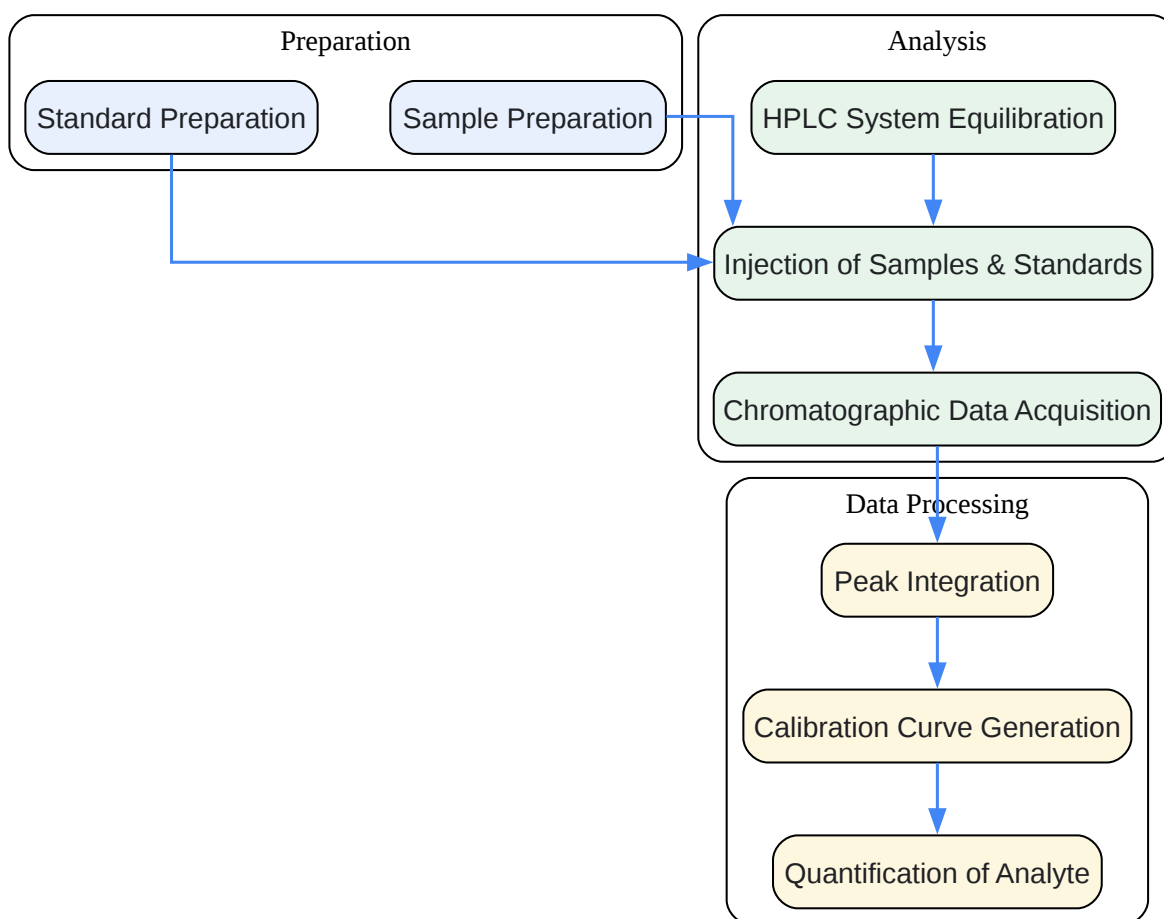
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution.
- Record the chromatograms and measure the peak area for **Sodium 4-isopropylbenzenesulfonate**.

4. Data Analysis

- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

- Determine the concentration of **Sodium 4-isopropylbenzenesulfonate** in the sample solution from the calibration curve using linear regression.
- Calculate the amount of **Sodium 4-isopropylbenzenesulfonate** in the original formulation based on the dilution factor.

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Sodium 4-isopropylbenzenesulfonate**.



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Caption: Key components and parameters of the HPLC method.

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References

- 1. Sodium 4-isopropylbenzenesulfonate | 28348-53-0 | Benchchem [benchchem.com]
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